2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one involves several steps. One common synthetic route includes the reaction of piperidine with thiomorpholine, followed by chlorination and subsequent reaction with ethanone . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Scientific Research Applications
2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one has several applications in scientific research:
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals and other chemical compounds.
Biological Studies: It is used in biological studies to investigate its effects on different biological systems and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-piperidin-1-yl-ethanone: This compound has a similar structure but lacks the thiomorpholine moiety.
Pyranone-carbamate derivatives: These compounds have different chemical structures but share some similar biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-1-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2OS/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGDICGWOKJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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